4-bromo-3-methoxy-N,N-dimethylaniline

Catalog No.
S9040075
CAS No.
M.F
C9H12BrNO
M. Wt
230.10 g/mol
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4-bromo-3-methoxy-N,N-dimethylaniline

Product Name

4-bromo-3-methoxy-N,N-dimethylaniline

IUPAC Name

4-bromo-3-methoxy-N,N-dimethylaniline

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

InChI

InChI=1S/C9H12BrNO/c1-11(2)7-4-5-8(10)9(6-7)12-3/h4-6H,1-3H3

InChI Key

FJFASOHNLDGZGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)OC

Systematic IUPAC Name and Synonyms

The IUPAC name for this compound is 4-bromo-3-methoxy-N,N-dimethylaniline, reflecting its substitution pattern: a bromine atom at position 4, a methoxy group at position 3, and dimethylamino functionality at the nitrogen atom. Common synonyms include:

  • 3-Methoxy-4-bromo-N,N-dimethylaniline
  • 4-Bromo-3-methoxy-N,N-dimethylbenzenamine
  • Reagentia catalog number R01K1YT.

Historical Context and Discovery Timeline

While the exact discovery timeline of 4-bromo-3-methoxy-N,N-dimethylaniline remains undocumented, its structural analogs, such as 4-bromo-N,N-dimethylaniline (CAS 586-77-6), have been studied since the mid-20th century. The incorporation of methoxy and dimethylamino groups likely emerged from advancements in directed ortho-metalation strategies in the 1980s, which enabled precise functionalization of aromatic rings.

Role in Modern Organic Chemistry

This compound is pivotal in synthesizing heterocyclic frameworks and bioactive molecules. Its electron-rich aromatic system facilitates electrophilic substitution reactions, making it a precursor to ligands, catalysts, and pharmaceutical intermediates. For example, it has been employed in the synthesis of tyrosine kinase inhibitors and antimicrobial agents.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

229.01023 g/mol

Monoisotopic Mass

229.01023 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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